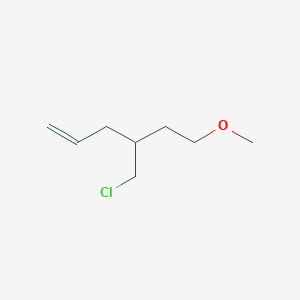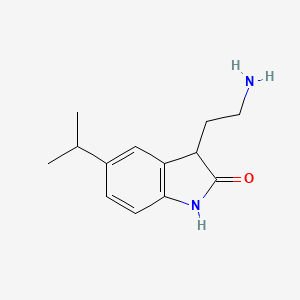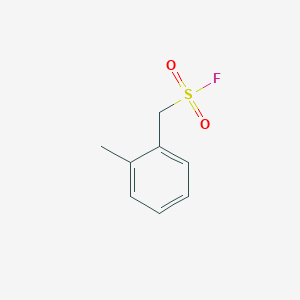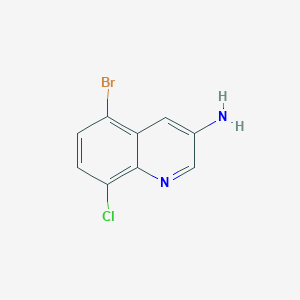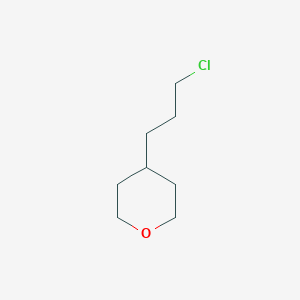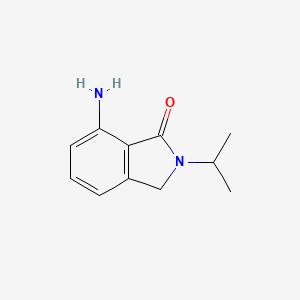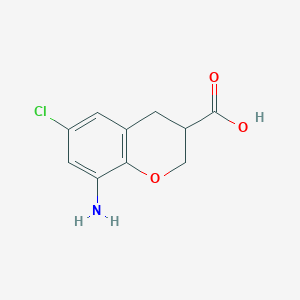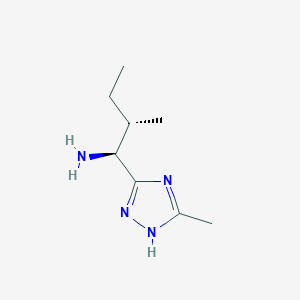
(1S,2S)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine is a chiral amine compound with a unique structure that includes a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-1-butanol and 5-methyl-1H-1,2,4-triazole.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a series of reactions including alkylation and protection of functional groups.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired (1S,2S) enantiomer.
Final Amination:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted amines or other derivatives.
Scientific Research Applications
(1S,2S)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its biological activity and potential effects on various biological pathways.
Mechanism of Action
The mechanism of action of (1S,2S)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine: The enantiomer of the compound with different stereochemistry.
2-Methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine: A similar compound lacking the methyl group on the triazole ring.
1-(5-Methyl-1H-1,2,4-triazol-3-yl)butan-1-amine: A compound with a different substitution pattern on the butane chain.
Uniqueness
(1S,2S)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine is unique due to its specific stereochemistry and the presence of both a triazole ring and a chiral amine. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H16N4 |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
(1S,2S)-2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine |
InChI |
InChI=1S/C8H16N4/c1-4-5(2)7(9)8-10-6(3)11-12-8/h5,7H,4,9H2,1-3H3,(H,10,11,12)/t5-,7-/m0/s1 |
InChI Key |
VGMXCYGOFAIOLY-FSPLSTOPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C1=NNC(=N1)C)N |
Canonical SMILES |
CCC(C)C(C1=NNC(=N1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B15257452.png)
![3-{[(Pyridin-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B15257456.png)
